molecular formula C10H6Br2 B1584627 2,6-Dibromonaphthalene CAS No. 13720-06-4

2,6-Dibromonaphthalene

Cat. No. B1584627
CAS RN: 13720-06-4
M. Wt: 285.96 g/mol
InChI Key: PJZDEYKZSZWFPX-UHFFFAOYSA-N
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Description

2,6-Dibromonaphthalene is a double brominated naphthalene intermediate used for the preparation of semiconducting molecules in applications of thin-film transistors, cathode interfacial material, and non-fullerene acceptors for organic photovoltaics (OPVs), and hole-transporting hosts for organic light-emitting diodes (OLEDs) . It is also used as a building block for constructing small semiconducting molecules or polymers .


Synthesis Analysis

2,6-Dibromonaphthalene can be synthesized through various methods. For instance, it can be synthesized directly through the Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . It can also react with hexylmagnesium bromide to form 2,6-Dihexyl-naphthalene .


Molecular Structure Analysis

The bond length between the C1–C2 and C10–C13 atoms in the 2,6–DBrN molecule was calculated as follows: cc-pVDZ 1.377A, cc-pVTZ 1.368A, 6–31G(d,p) 1.374A, 6–311G(d,p) 1.371A .


Chemical Reactions Analysis

2,6-Dibromonaphthalene is used as a building block in the synthesis of various naphthalene derivatives. For example, it is used in the synthesis of 2,6-di(1H-inden-2-yl) naphthalene (DIN), 2,6-di((E)-styry)naphthalene (DSN), and 2,6-bis(phenylthyny)naphthalene (DPEN) .


Physical And Chemical Properties Analysis

2,6-Dibromonaphthalene is a light yellow solid . Its molecular formula is C10H6Br2, and its molecular weight is 285.97 g/mol .

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis and Optical Properties : 2,6-Dibromonaphthalene has been utilized in the synthesis of core-tetrasubstituted naphthalene diimides (NDIs). Röger and Würthner (2007) synthesized tetrabromo-substituted NDIs, starting from 2,3,6,7-tetrabromonaphthalene dianhydride, a compound related to 2,6-dibromonaphthalene. These NDIs were further modified to produce chromophores with varied optical and electrochemical properties, demonstrating 2,6-dibromonaphthalene's potential in developing light-absorbing materials (Röger & Würthner, 2007).

Analytical Chemistry

  • Spectrofluorimetric Reagent for Selenium Detection : Johansson et al. (1995) explored the use of 2,3-Diamino-1,4-dibromonaphthalene, a derivative of 2,6-dibromonaphthalene, as a reagent for the spectrofluorimetric determination of selenium in biological materials. This compound shows better stability and sensitivity compared to other reagents, highlighting the significance of dibromonaphthalene derivatives in analytical chemistry (Johansson, Andersson, & Olin, 1995).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The crystal structure of various dibromonaphthalene compounds, including 1,5-dibromonaphthalene and 1,8-dibromonaphthalene, has been extensively studied. Haltiwanger et al. (1984) determined the crystal structure of these compounds, contributing to our understanding of molecular interactions and structural properties in solid-state chemistry (Haltiwanger, Beurskens, Vankan, & Veeman, 1984).

Molecular Dynamics and Exciton Behavior

  • Triplet Exciton Behavior in Crystals : The behavior of triplet excitons in 1,4-dibromonaphthalene crystals has been a subject of interest. Research by Vankan and Veeman (1982) on the phosphorescent behavior of these crystals at low temperatures provides insights into excitonic emission and the influence of crystal imperfections. Such studies contribute to the understanding of molecular dynamics in organic crystals (Vankan & Veeman, 1982).

Molecular Electronics

  • Electrochemical Properties in Polymer Science : 2,6-Dibromonaphthalene derivatives have been used in synthesizing oligo(1,5-dialkoxynaphthalene-2,6-diyl)s with self-assembled ordered structures in solid state. Yamaguchi and Yamauchi (2015) studied these oligomers' UV-Vis, photoluminescence, and electrochemical properties, highlighting their potential in molecular electronics and materials science (Yamaguchi & Yamauchi, 2015).

Environmental and Biological Detection

  • Detection of Heavy Metals : Aggrwal et al. (2021) discussed the reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, leading to compounds that can selectively detect Hg and Ni ions. This application demonstrates the potential of 2,6-dibromonaphthalene derivatives in environmental and biological detection systems (Aggrwal et al., 2021).

Safety And Hazards

2,6-Dibromonaphthalene should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,6-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZDEYKZSZWFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348766
Record name 2,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromonaphthalene

CAS RN

13720-06-4
Record name 2,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
428
Citations
TR Sertbakan, F Özçelik - Journal of Molecular Structure, 2022 - Elsevier
In this work, the quantum chemical calculations were performed by means of the Gaussian09 packet program, using DFT in gas phase at the B3LYP level, with cc-pVDZ, cc-pVTZ, 6-31G…
Number of citations: 3 www.sciencedirect.com
K Smith, AKH Al-Khalaf, KB Akar, BM Kariuki… - ARKIVOC, 2022 - orca.cardiff.ac.uk
Reaction of naphthalene and bromine (three mole equivalents) at room temperature gave 1,4,6- tribromonaphthalene (66%) along with 1,4-dibromonaphthalene (8%) and 1,5-…
Number of citations: 2 orca.cardiff.ac.uk
WJ Yeoh, AN Sobolev, MJ Paterson, SJ Dalgarno… - …, 2022 - pubs.rsc.org
Naphthalene derived compounds that belong to the polycyclic aromatic hydrocarbons have significant importance in medicinal chemistry owing to their interesting biological activities. …
Number of citations: 4 pubs.rsc.org
T Mori, M Kijima - Journal of Polymer Science Part A: Polymer …, 2008 - academia.edu
Since the discovery of electrically conductive p-conjugated polymers, considerable conjugated polymers have been reported to apply for electronic devices, such as flexible electrodes, …
Number of citations: 17 www.academia.edu
SF Haddad - Acta Crystallographica Section C: Crystal Structure …, 1986 - scripts.iucr.org
(IUCr) Structure of 2,2-dibromo-3,4-dihydro-1(2H)-naphthalenone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds…
Number of citations: 2 scripts.iucr.org
C Röger, F Würthner - The Journal of Organic Chemistry, 2007 - ACS Publications
2,3,6,7-Tetrabromonaphthalene dianhydride has been synthesized by the bromination of naphthalene dianhydride with dibromoisocyanuric acid in excellent yield. The condensation of …
Number of citations: 207 pubs.acs.org
SL Suraru, F Würthner - The Journal of Organic Chemistry, 2013 - ACS Publications
Nucleophilic substitution of tetrabromosubstituted naphthalene diimides (NDIs) with aniline was studied in detail to explore the regioselectivity as three different diamino-substituted …
Number of citations: 38 pubs.acs.org
Đ Škalamera, L Cao, L Isaacs, R Glaser - Tetrahedron, 2016 - Elsevier
A series of naphthalene-1,5- and 2,6-diamines and their N-methyl derivatives were synthesized and characterized. H NMR spectroscopy showed that an aqueous solution of …
Number of citations: 8 www.sciencedirect.com
S Chopin, F Chaignon, E Blart, F Odobel - Journal of Materials …, 2007 - pubs.rsc.org
This paper reports the synthesis, the absorption and the emission spectra and the electrochemical and spectroelectrochemical properties of new naphthalene bisimides substituted in …
Number of citations: 129 pubs.rsc.org
R Tomat, S Zecchin, G Schiavon, G Zotti - Journal of electroanalytical …, 1988 - Elsevier
In the course of a previous investigation on the electrodeposition of thin films of polynaphthylene [l] we found that anodic coupling of naphthalene leads to poly-1, Cnaphthylene. The …
Number of citations: 3 www.sciencedirect.com

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